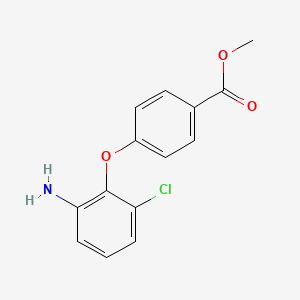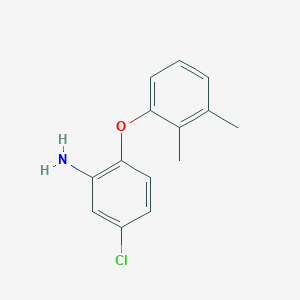![molecular formula C10H13NO B1361734 N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine CAS No. 389845-43-6](/img/structure/B1361734.png)
N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine is an organic compound that features a benzofuran moiety linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine typically involves the following steps:
Formation of 2,3-dihydrobenzo[b]furan: This can be achieved through the cyclization of o-allylphenol under acidic conditions.
Alkylation: The 2,3-dihydrobenzo[b]furan is then alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated analog.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated analogs.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzofuran moiety allows for π-π stacking interactions, while the amine group can form hydrogen bonds, facilitating binding to the active site of the target. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
2,3-dihydrobenzo[b]furan: Shares the benzofuran core but lacks the methylamine group.
N-methylbenzylamine: Contains the methylamine group but lacks the benzofuran moiety.
Uniqueness: N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine is unique due to the combination of the benzofuran and methylamine functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-4,11H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSLYVGYBIMHJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1OCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649928 |
Source


|
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389845-43-6 |
Source


|
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B1361659.png)
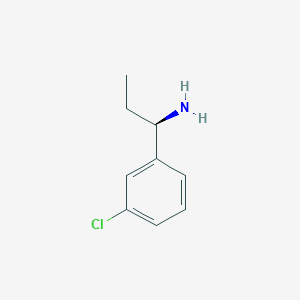
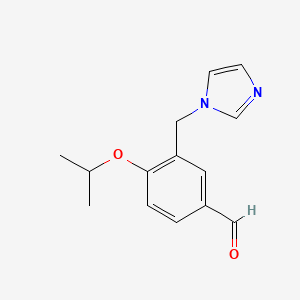

![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)
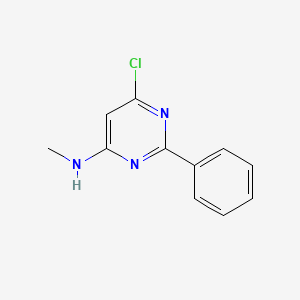

![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)
![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)


![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)
